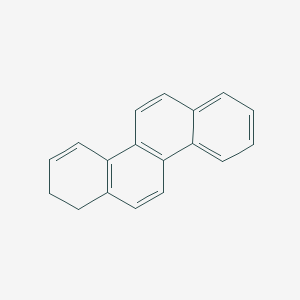

1,2-Dihydrochrysene

説明

Structure

3D Structure

特性

CAS番号 |

18930-98-8 |

|---|---|

分子式 |

C18H14 |

分子量 |

230.3 g/mol |

IUPAC名 |

1,2-dihydrochrysene |

InChI |

InChI=1S/C18H14/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1,3-5,7-12H,2,6H2 |

InChIキー |

TVOQZJIIVKIKQU-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3 |

正規SMILES |

C1CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3 |

他のCAS番号 |

41593-31-1 |

同義語 |

1,2-dihydrochrysene |

製品の起源 |

United States |

Synthetic Methodologies for 1,2 Dihydrochrysene and Its Derivatives

Stereoselective and Enantioselective Synthesis

The controlled synthesis of specific stereoisomers of 1,2-Dihydrochrysene derivatives is crucial for studying their biological and toxicological properties. Researchers have developed sophisticated strategies to introduce chirality and control the three-dimensional arrangement of atoms in the final products.

Shi Epoxidation Approaches

The Shi epoxidation, a powerful method for the asymmetric epoxidation of alkenes using a fructose-derived ketone as an organocatalyst and Oxone as the primary oxidant, has been instrumental in the enantioselective synthesis of precursors to this compound derivatives. organic-chemistry.orgwikipedia.orgthermofisher.com This reaction is known for its ability to deliver epoxides with high enantiomeric excess from various types of alkenes. organic-chemistry.orgwikipedia.org The catalytic cycle involves the in-situ generation of a chiral dioxirane (B86890) from the ketone catalyst and Oxone. nrochemistry.com This dioxirane then transfers an oxygen atom to the alkene in a stereocontrolled manner. nrochemistry.com

In the context of this compound synthesis, the Shi epoxidation has been employed to introduce chirality at an early stage. unit.nofao.org A notable application involves the stereoselective epoxidation of a tetralone scaffold, which serves as a key chiral building block. unit.nofao.orgresearchgate.net This approach has been successfully utilized in the total synthesis of the precursor for (-)-(1R,2R)-1,2-dihydrochrysene-1,2-diol, a significant metabolite of chrysene (B1668918). unit.nofao.orgresearchgate.net The reaction conditions for Shi epoxidations are typically mild, often conducted in buffered, biphasic media to optimize the reaction rate and minimize side reactions like the Baeyer-Villiger oxidation. organic-chemistry.orgthermofisher.com

| Reaction | Catalyst | Oxidant | Key Feature |

| Asymmetric Epoxidation | Fructose-derived ketone | Oxone | High enantioselectivity |

Negishi Cross-Coupling Strategies

The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide, has proven to be a versatile tool in the construction of the carbon skeleton of this compound precursors. unit.nofao.orgresearchgate.net This reaction is valued for its high functional group tolerance and its ability to form carbon-carbon bonds with high efficiency. rsc.org

In the synthesis of a key intermediate for (-)-(1R,2R)-1,2-dihydrochrysene-1,2-diol, a Negishi cross-coupling was used to assemble a tetralone scaffold. unit.nofao.orgresearchgate.net The synthesis commenced with the ortho-lithiation of N,N-diethylbenzamide, followed by transmetalation with zinc(II) chloride to form an organozinc reagent. researchgate.net This reagent was then coupled with ethyl-4-bromobutyrate in a nickel-catalyzed reaction to yield the desired benzamide (B126) precursor. researchgate.net The use of well-defined palladium pincer complexes has also been shown to be highly effective in Negishi cross-coupling reactions, allowing for the coupling of a wide range of aryl bromides with diarylzinc reagents under mild conditions. rsc.org

| Reaction Component | Role | Catalyst System |

| Organozinc Compound | Nucleophile | Palladium or Nickel complexes |

| Organohalide | Electrophile |

Chiral Building Blocks and Precursors

The use of chiral building blocks is a cornerstone of modern asymmetric synthesis, providing a reliable method for incorporating chirality into target molecules. nih.govbuchler-gmbh.com These building blocks are enantiomerically pure or enriched compounds that contain one or more stereocenters and are used as starting materials for the synthesis of more complex chiral molecules. buchler-gmbh.com

A key strategy in the enantioselective synthesis of (-)-(1R,2R)-1,2-dihydrochrysene-1,2-diol involves the construction of a general chiral building block containing a 1R,2R-trans-diol moiety. unit.nofao.orgresearchgate.net This building block is synthesized through a sequence that includes a Negishi cross-coupling to form a tetralone scaffold, followed by a stereoselective Shi epoxidation. unit.nofao.orgresearchgate.net The resulting chiral building block can then be further elaborated into the desired polycyclic aromatic compound. unit.nofao.org This approach highlights the power of combining different synthetic methodologies to create complex chiral molecules from simpler, achiral starting materials. nih.gov

| Chiral Building Block Strategy | Key Reactions | Outcome |

| Construction of a chiral tetralone | Negishi Cross-Coupling, Shi Epoxidation | Enantiomerically enriched precursor |

Classical and Modern Reduction Techniques

Reduction reactions are fundamental in the synthesis of this compound from its more unsaturated precursor, chrysene. Both classical and modern reduction methods have been applied, with the choice of reagent and conditions determining the extent and regioselectivity of the hydrogenation.

Metal-Catalyzed Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of aromatic systems. libretexts.org In this process, hydrogen gas is added across the double bonds of the aromatic rings in the presence of a metal catalyst. libretexts.org The choice of catalyst and reaction conditions can influence the degree of saturation and the stereochemistry of the product. libretexts.org

For the reduction of chrysene, various metal catalysts have been employed. Catalytic hydrogenation of chrysene over palladium supported on alumina (B75360) (Pd/γ-Al2O3) under mild conditions has been shown to result in the complete saturation of the aromatic system. nih.gov In another study, the regioselective catalytic hydrogenation of chrysene over a palladium catalyst at low pressure and ambient temperature yielded 5,6-dihydrochrysene. The synthesis of 1,2,3,4,5,6-hexahydrochrysene (B1625777) has been achieved through the hydrogenation of chrysene using a mixture of platinum oxide and palladium on charcoal. nih.gov Precious metal catalysts are generally favored for their high activity at lower temperatures. mdpi.com

| Catalyst | Support | Product(s) |

| Palladium | Alumina | Saturated polycyclic hydrocarbon |

| Palladium | - | 5,6-Dihydrochrysene |

| Platinum oxide / Palladium | Charcoal | 1,2,3,4,5,6-Hexahydrochrysene |

Hydride Reductions (e.g., Lithium Aluminum Hydride)

While direct hydride reduction of the aromatic rings of chrysene to form this compound is not a commonly reported method, classical reduction techniques are employed in the synthesis of chrysene derivatives. For instance, the Wolff-Kishner or Clemmensen reductions have been used to reduce acetylchrysenes to the corresponding ethylchrysenes. nih.gov These methods are effective for the reduction of carbonyl groups and represent classical approaches to modifying the chrysene skeleton. nih.gov The application of powerful hydride reducing agents like lithium aluminum hydride would typically be expected to reduce functional groups on the chrysene core rather than the aromatic rings themselves under standard conditions.

Selective Dehydrogenation for Aromaticity Restoration

The conversion of this compound to its fully aromatic counterpart, chrysene, is a crucial step in many synthetic sequences. This restoration of aromaticity is typically achieved through selective dehydrogenation. A widely employed and efficient method for this transformation is the use of high-potential quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netnih.gov

The reaction mechanism involves a hydride transfer from the dihydroaromatic system to DDQ, which is a powerful oxidizing agent. youtube.com The driving force for this reaction is the formation of the highly stable, fully aromatic chrysene ring system and the corresponding hydroquinone (B1673460) (DDQH2). youtube.com The reaction is generally carried out in an inert solvent, such as benzene (B151609) or toluene, and often proceeds under mild conditions with high yields. nih.gov

The efficiency of DDQ in dehydrogenation reactions stems from its high electron affinity, which facilitates the initial hydride abstraction. researchgate.net The presence of electron-donating groups on the this compound skeleton can further accelerate the reaction by stabilizing the incipient carbocationic intermediate.

Table 1: Reagents for Dehydrogenation of Dihydroaromatic Compounds

| Reagent | Typical Conditions | Remarks |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Inert solvent (e.g., benzene, toluene), room temperature or gentle heating | High yields, generally clean reactions. nih.gov |

| Chloranil (Tetrachloro-1,4-benzoquinone) | Higher temperatures compared to DDQ | Less reactive than DDQ. |

| Manganese Dioxide (MnO2) | Inert solvent, reflux | Useful for allylic and benzylic oxidations. |

| Palladium on Carbon (Pd/C) | High temperature, presence of a hydrogen acceptor | Catalytic dehydrogenation. |

Functionalization and Derivatization Strategies

The this compound scaffold can be further elaborated through various functionalization and derivatization strategies to introduce a range of substituents and to construct more complex molecular architectures.

The introduction of nitro and amino groups onto the this compound framework can serve as a key step for further transformations. Nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. wikipedia.org For this compound, nitration is expected to occur preferentially on the more electron-rich rings. The partially saturated ring can influence the regioselectivity of the substitution on the aromatic rings. Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, can be employed. wikipedia.org The reaction conditions would need to be carefully controlled to avoid side reactions, such as oxidation. A greener alternative for nitration involves the use of dinitrogen pentoxide (N2O5) in an inert solvent. nih.gov

Subsequent reduction of the nitro group to an amino group can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The resulting amino-1,2-dihydrochrysene derivatives are valuable intermediates for the synthesis of dyes, pharmaceuticals, and materials with interesting electronic properties. The Strecker synthesis provides a pathway to α-amino acids from aldehydes or ketones, which could be a potential route for amination if a suitable carbonyl derivative of this compound is available. masterorganicchemistry.com

The oxidation of the methylene (B1212753) groups in the this compound ring can lead to the formation of valuable carbonyl and dione (B5365651) derivatives. The benzylic position (C1) is particularly susceptible to oxidation. Reagents like chromium trioxide (CrO3) or potassium permanganate (B83412) (KMnO4) can be used for this transformation. Selective oxidation to a monoketone, 1-oxo-1,2-dihydrochrysene, would be a primary target.

Further oxidation of the adjacent methylene group (C2) could yield the corresponding 1,2-dione. The synthesis of diones from cyclic ketones can often be achieved using reagents like selenium dioxide (SeO2). The resulting this compound-1,2-dione would be a highly versatile intermediate for the synthesis of quinoxalines and other heterocyclic systems.

Table 2: Common Oxidizing Agents for Conversion to Carbonyl and Dione Moieties

| Reagent | Target Functionality | Typical Conditions |

| Chromium Trioxide (CrO3) | Ketone | Acetic acid or acetone (B3395972) solvent. |

| Potassium Permanganate (KMnO4) | Ketone/Carboxylic Acid | Basic or acidic conditions, temperature dependent. |

| Selenium Dioxide (SeO2) | α-Diketone | Dioxane or acetic acid, reflux. |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | α,β-Unsaturated Ketone | Inert solvent, often used for dehydrogenation of ketones. |

Intramolecular Cyclization and Annulation Reactions

Derivatives of this compound bearing appropriate functional groups can undergo intramolecular cyclization reactions to form new rings, leading to the construction of complex, multi-ring systems. For instance, a derivative with a carboxylic acid side chain at a suitable position could be cyclized under acidic conditions (e.g., Friedel-Crafts acylation) to generate a new six-membered ring.

Annulation reactions, which involve the formation of a new ring onto an existing one, can also be employed. For example, a Diels-Alder reaction using a diene-functionalized this compound derivative could be a powerful tool for building polycyclic structures. Similarly, [3+2] and [2+3] annulation reactions can be utilized to introduce five-membered rings. rsc.org

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This methodology relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orgorganic-chemistry.org For a chrysene system, a hydroxyl group can be converted to an O-carbamate, which serves as an effective DMG. nih.gov Subsequent treatment with a strong base like s-butyllithium in the presence of TMEDA, followed by quenching with an electrophile, allows for the introduction of a wide range of substituents at a specific position. nih.gov This strategy could be adapted to functionalized this compound derivatives to achieve high regioselectivity.

The resulting organometallic intermediate can also participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds with high precision. nih.govnih.gov This provides a versatile route to arylated or vinylated this compound derivatives.

The replacement of one or more carbon atoms in the chrysene framework with a heteroatom, such as nitrogen, leads to the formation of azachrysenes. researchgate.net These heterocyclic analogs often exhibit interesting biological activities and photophysical properties. Several synthetic strategies for azachrysenes have been developed, some of which could potentially start from or be adapted to this compound precursors. researchgate.net

For example, a functionalized this compound derivative, such as an amino or a carbonyl compound, could serve as a key intermediate. Ring-closing reactions, such as the Friedländer annulation, which involves the condensation of an ortho-aminoaryl ketone with a compound containing a methylene group alpha to a carbonyl, could be a viable route to construct the pyridine (B92270) ring of an azachrysene. The synthesis of 2-azaanthraquinones from 1,4-oxazinone precursors also highlights the use of heterocyclic precursors for building aza-aromatic systems. nih.gov

Formation of Complex Polycyclic Architectures (e.g., s-shaped Dibenzo[c,l]chrysene)

The construction of complex, multi-ring aromatic systems like the s-shaped Dibenzo[c,l]chrysene represents a considerable synthetic challenge. While direct synthetic routes starting from this compound are not extensively documented, established methodologies for the synthesis of complex PAHs can be adapted. These strategies often involve a sequence of reactions to build the final carbocyclic framework, typically involving coupling reactions followed by cyclization.

A plausible synthetic strategy for transforming a this compound core into a more complex architecture like Dibenzo[c,l]chrysene would likely begin with the functionalization of the dihydrochrysene skeleton. This could be achieved through electrophilic aromatic substitution on the aromatic portion of the molecule or by reactions involving the aliphatic part. For instance, the introduction of formyl or bromo groups would provide handles for subsequent carbon-carbon bond-forming reactions.

One powerful method for the synthesis of complex PAHs is the combination of the Wittig reaction and photocyclization. nih.gov This approach involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene, which is then cyclized using ultraviolet light to create new aromatic rings. In a hypothetical application to a this compound derivative, a suitably functionalized dihydrochrysene could be coupled with another aromatic fragment via a Wittig reaction. The resulting diarylalkene could then undergo intramolecular photocyclization to forge the additional rings of the Dibenzo[c,l]chrysene system.

Another versatile method for constructing complex PAHs is the Suzuki cross-coupling reaction. nih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. A this compound derivative bearing a boronic acid or ester group could be coupled with a dihalogenated aromatic compound. Subsequent intramolecular cyclization of the resulting polyaryl system, for instance, through reductive cyclization with an acid, could then yield the desired complex polycyclic architecture. nih.gov

The table below summarizes key reactions that are instrumental in the synthesis of complex polycyclic aromatic hydrocarbons and could be hypothetically applied to derivatives of this compound.

| Reaction | Reactants | Product Type | Potential Application to this compound Derivatives |

| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Alkene | Formation of a stilbene-like intermediate for subsequent photocyclization. |

| Photocyclization | Diarylalkene | Fused Polycyclic Aromatic Hydrocarbon | Intramolecular ring closure to form new aromatic rings. |

| Suzuki Coupling | Organoboron Compound + Organohalide | Biaryl or Polyaryl | Coupling of a dihydrochrysene unit with other aromatic fragments. |

| Reductive Cyclization | Diaryl Aldehyde | Fused Polycyclic Aromatic Hydrocarbon | Intramolecular ring closure to form new aromatic rings. |

Condensation Reactions for Novel Structures

Condensation reactions, in which two molecules combine with the loss of a small molecule like water or an alcohol, are fundamental in organic synthesis for the construction of larger molecules. In the context of this compound, condensation reactions could be employed to introduce new functional groups or to build larger, novel structures.

While specific, named condensation reactions involving this compound are not prevalent in the literature, general principles of condensation chemistry can be applied. For instance, if this compound were functionalized to contain a carbonyl group, it could potentially undergo aldol-type condensation reactions. An aldol (B89426) condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. A Ti(IV)-promoted aldol-type condensation of silyl (B83357) enol ethers with 2-arylacetaldehydes has been reported for the synthesis of angular polycyclic aromatic hydrocarbons. This suggests that a chrysene derivative with an appropriate functional group could participate in such a reaction to build a more complex structure.

The following table outlines some general types of condensation reactions and their potential applicability to functionalized this compound derivatives.

| Condensation Reaction Type | Reactant Functional Groups | Product Functional Group | Potential for Novel Structures from this compound Derivatives |

| Aldol Condensation | Carbonyl + Enolizable Carbonyl | α,β-Unsaturated Carbonyl | Elongation of carbon chains and formation of new rings upon intramolecular reaction. |

| Claisen Condensation | Ester + Ester | β-Keto Ester | Formation of new carbon-carbon bonds and introduction of keto and ester functionalities. |

| Knoevenagel Condensation | Carbonyl + Active Methylene Compound | α,β-Unsaturated Compound | Introduction of diverse functional groups and potential for further cyclization. |

The application of these synthetic methodologies to this compound and its derivatives opens up possibilities for the creation of a wide array of novel and complex polycyclic aromatic compounds with potentially interesting material and biological properties. Further research into the functionalization of this compound is a key step towards realizing this potential.

Reaction Mechanisms and Chemical Transformations

Electrophilic Addition Reactions

The electron-rich pi (π) bond in the cyclohexene (B86901) moiety of 1,2-dihydrochrysene is susceptible to attack by electrophiles, leading to addition reactions. These reactions break the π bond and form two new sigma (σ) bonds.

The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond of this compound proceeds via an electrophilic addition mechanism. This reaction is a standard test for the presence of a π bond. chemistrysteps.com The process typically occurs at room temperature, often using an inert organic solvent like dichloromethane. chemistrysteps.comchemguide.co.uk

The mechanism does not proceed through a simple carbocation intermediate, which fails to explain the observed stereochemistry. chemistrysteps.com Instead, it involves the formation of a cyclic halonium ion intermediate. The π bond of this compound attacks the halogen molecule (e.g., Br₂), displacing a bromide ion and forming a three-membered ring known as a bromonium ion. This intermediate is then attacked by the bromide ion from the side opposite to the bulky ring, resulting in an anti-addition. This leads to the formation of a trans-dihalide product. chemistrysteps.com Because no carbocation is formed, rearrangements are not observed in this reaction. chemistrysteps.com

Table 1: Halogenation of this compound

| Reactant | Reagent | Intermediate | Product | Key Features |

|---|---|---|---|---|

| This compound | Br₂ in CH₂Cl₂ | Cyclic bromonium ion | trans-1,2-Dibromo-1,2-dihydrochrysene | Anti-addition stereochemistry; No carbocation rearrangement |

| This compound | Cl₂ in CH₂Cl₂ | Cyclic chloronium ion | trans-1,2-Dichloro-1,2-dihydrochrysene | Anti-addition stereochemistry; No carbocation rearrangement |

The addition of hydrogen halides (HX, such as HBr or HCl) to this compound is a classic example of an electrophilic addition that proceeds through a carbocation intermediate. aklectures.comchemistrysteps.com The reaction is initiated by the attack of the alkene's π bond on the electrophilic proton of the hydrogen halide. byjus.com

This initial protonation step is the rate-determining step and follows Markovnikov's rule, which states that the proton adds to the carbon atom of the double bond that has more hydrogen atoms, in order to form the more stable carbocation intermediate. byjus.commasterorganicchemistry.com For this compound, protonation at C1 would yield a secondary carbocation at C2, which is stabilized by the adjacent aromatic system. Protonation at C2 would yield a secondary benzylic carbocation at C1, which is also highly stabilized. The relative stability of these intermediates will dictate the major product.

Once the carbocation is formed, it is rapidly attacked by the halide ion (X⁻) acting as a nucleophile to yield the final alkyl halide product. aklectures.commasterorganicchemistry.com Due to the involvement of a carbocation, rearrangements can occur if a more stable carbocation can be formed through a hydride or alkyl shift, although significant rearrangement is less likely in this specific structure due to the stability of the initial benzylic carbocation. masterorganicchemistry.comyoutube.com

Table 2: Hydrohalogenation of this compound

| Reactant | Reagent | Carbocation Intermediate (Major) | Product (Major) | Governing Principle |

|---|---|---|---|---|

| This compound | HBr | Secondary benzylic carbocation at C1 | 1-Bromo-1,2-dihydrochrysene | Markovnikov's Rule; formation of the most stable carbocation |

| This compound | HCl | Secondary benzylic carbocation at C1 | 1-Chloro-1,2-dihydrochrysene | Markovnikov's Rule; formation of the most stable carbocation |

Nucleophilic Substitution Processes

Alcohols derived from this compound, such as 1-hydroxy- or 2-hydroxy-1,2-dihydrochrysene, can undergo nucleophilic substitution reactions. However, the hydroxyl group (–OH) is a poor leaving group and must first be converted into a good leaving group, typically by protonation under acidic conditions to form an oxonium ion (–OH₂⁺). chemistrysteps.commasterorganicchemistry.com

The specific pathway, either unimolecular (Sₙ1) or bimolecular (Sₙ2), depends on the structure of the alcohol. masterorganicchemistry.comlibretexts.org

Sₙ1 Pathway : A tertiary alcohol derived from this compound would react via an Sₙ1 mechanism. The reaction proceeds in two steps: first, the leaving group (water, after protonation) departs to form a stable carbocation intermediate. organic-chemistry.orgyoutube.com This is the slow, rate-determining step. youtube.com The planar carbocation is then attacked by a nucleophile from either face, leading to a racemic mixture of products if the carbon is a stereocenter. organic-chemistry.org Secondary alcohols, like those derived directly from this compound, can also undergo Sₙ1 reactions, especially with weak nucleophiles and in protic solvents that can stabilize the carbocation intermediate. chemistrysteps.comlibretexts.org

Sₙ2 Pathway : A primary alcohol would react via an Sₙ2 mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.orgyoutube.com This "backside attack" results in an inversion of stereochemistry at the reaction center. youtube.com Sₙ2 reactions are favored by strong nucleophiles and are sensitive to steric hindrance; they are unlikely on tertiary carbons. masterorganicchemistry.comlibretexts.org A secondary alcohol derived from this compound could undergo an Sₙ2 reaction, particularly with a strong, unhindered nucleophile. chemistrysteps.com

Elimination Reactions (E1 and E2)

Elimination reactions on derivatives of this compound, such as halo-1,2-dihydrochrysene, result in the formation of a new π bond, typically leading to the fully aromatic chrysene (B1668918). These reactions are classified as E1 (unimolecular) or E2 (bimolecular). byjus.comquizlet.com

E1 Reaction : This is a two-step mechanism that begins with the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. byjus.compharmaguideline.com A weak base then removes a proton from an adjacent carbon to form the double bond. slideshare.net E1 reactions often compete with Sₙ1 reactions and are favored by heat and weak bases. masterorganicchemistry.com The regioselectivity is governed by the Zaitsev rule, which predicts that the more substituted (more stable) alkene will be the major product. slideshare.netmasterorganicchemistry.com

E2 Reaction : This is a one-step, concerted mechanism where a strong base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. byjus.compharmaguideline.com The rate of the reaction depends on the concentration of both the substrate and the base. masterorganicchemistry.com For the reaction to occur, the proton to be removed and the leaving group must be in an anti-periplanar conformation. masterorganicchemistry.com E2 reactions are favored by strong, bulky bases.

Table 3: Comparison of E1 and E2 Reactions for a 1-Halo-1,2-dihydrochrysene

| Feature | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Kinetics | Unimolecular (First-order) | Bimolecular (Second-order) |

| Base Requirement | Weak base sufficient | Strong base required |

| Mechanism | Two steps, via carbocation intermediate | One step, concerted |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

| Typical Product | Chrysene | Chrysene |

Oxidative Transformations and Arene Hydrate Formation

The oxidation of polycyclic aromatic hydrocarbons (PAHs) and their partially saturated derivatives is a critical area of study, particularly in the context of their metabolic activation. rsc.orgresearchgate.net For this compound, oxidative transformations can target both the aromatic core and the double bond of the dihydro- ring.

A key transformation is the formation of trans-dihydrodiols. This process is often mediated biologically by cytochrome P-450 monooxygenase enzymes, which first form an arene oxide (an epoxide) across the double bond. nih.gov This highly reactive epoxide intermediate can then be hydrolyzed by the enzyme epoxide hydrolase to yield a trans-dihydrodiol, such as trans-1,2-dihydroxy-1,2-dihydrochrysene. nih.gov

This transformation can also be achieved through chemical oxidation. A classic reagent for this purpose is osmium tetroxide (OsO₄), which adds to the double bond in a syn fashion to form a cyclic osmate ester. Subsequent cleavage of this intermediate yields a cis-diol. rsc.org This contrasts with the enzymatic pathway that produces the trans isomer. The formation of these diols, sometimes referred to as arene hydrates upon hydrolysis of the initial epoxide, is a significant pathway in the metabolism and detoxification of PAHs. rsc.orgnih.gov

Enzymatic Hydroxylation of Dihydroarenes

The enzymatic hydroxylation of dihydroarenes, such as the metabolic precursor to this compound, is a critical step in the biotransformation of PAHs. In the case of chrysene, metabolism by rat liver microsomes leads to the formation of several trans-dihydrodiols, including the 1,2-, 3,4-, and 5,6-dihydrodiols. This process is catalyzed by cytochrome P-450 dependent monooxygenases. These enzymes introduce an epoxide across a double bond, which is then hydrolyzed by epoxide hydrolase to yield the corresponding trans-dihydrodiol. Specifically, chrysene 1,2-dihydrodiol is a significant proximate carcinogenic metabolite of chrysene.

Further enzymatic action on these dihydrodiols can occur. For instance, dihydrodiol dehydrogenase catalyzes the NADP+-dependent oxidation of PAH trans-dihydrodiols to catechols. nih.gov This oxidation is followed by rapid auto-oxidation of the catechols to produce o-quinones. nih.gov This process is accompanied by the consumption of molecular oxygen and the production of hydrogen peroxide. nih.gov

Radical Intermediates in Oxidation Pathways

The oxidation of PAH dihydrodiols is a complex process that can involve the formation of radical intermediates. During the enzymatic oxidation of PAH trans-dihydrodiols by dihydrodiol dehydrogenase, reactive oxygen species (ROS) are generated. nih.gov This includes the production of superoxide (B77818) anions (O2•−) and hydrogen peroxide (H2O2). nih.gov

The generation of these ROS suggests a pathway involving radical intermediates. It is proposed that the superoxide anion radical propagates the auto-oxidation of the catechol intermediate to an o-quinone. nih.gov The resulting hydrogen peroxide can then participate in Fenton-type reactions to produce highly reactive hydroxyl radicals (OH•). nih.gov The formation of these radical species during the metabolic processing of PAH dihydrodiols has significant implications for their biological activity, including their potential to cause cellular damage.

The table below summarizes the key reactive oxygen species generated during the enzymatic oxidation of PAH trans-dihydrodiols.

| Reactive Oxygen Species | Role in Oxidation Pathway |

| Superoxide Anion (O2•−) | Propagates the auto-oxidation of catechols to o-quinones. nih.gov |

| Hydrogen Peroxide (H2O2) | A product of the auto-oxidation process. nih.gov |

| Hydroxyl Radical (OH•) | Can be formed from hydrogen peroxide via Fenton chemistry. nih.gov |

Interconversion between Dihydrochrysene and Chrysene Derivatives

The metabolism of chrysene represents a key pathway for the interconversion between chrysene and its dihydro-derivatives. The initial enzymatic oxidation of chrysene by cytochrome P-450 monooxygenases forms arene oxides, which are then hydrated to yield various dihydrodiols, including chrysene-1,2-dihydrodiol.

Chrysene 1,2-dihydrodiol can be further metabolized, leading to the formation of other derivatives. One significant pathway is its oxidation to a bay-region diol-epoxide. nih.gov This conversion is considered a critical step in the activation of chrysene to its ultimate carcinogenic form. nih.gov The high mutagenicity of metabolically activated chrysene 1,2-dihydrodiol provides strong evidence for this bay-region activation pathway. nih.gov

Furthermore, studies have shown that chrysene-1,2-dihydrodiol can be metabolized to form triol-epoxides. For example, the formation of 9-hydroxychrysene-1,2-diol has been identified as an intermediate in the metabolic activation of chrysene. nih.gov This triol can then be converted to a triol-epoxide, which is also a reactive species capable of binding to DNA. nih.gov

Chemical Activation and Deactivation Pathways

The chemical activation of this compound derivatives is closely tied to the "bay-region" theory of PAH carcinogenesis. Chrysene 1,2-dihydrodiol is considered a proximate carcinogen, meaning it requires further metabolic activation to exert its full carcinogenic potential. nih.gov This activation involves the enzymatic conversion of the dihydrodiol to a diol-epoxide, specifically a chrysene 1,2-diol-3,4-epoxide. nih.gov In this molecule, the epoxide ring forms part of the sterically hindered "bay region" of the chrysene structure. This conformation makes the diol-epoxide highly reactive and susceptible to nucleophilic attack by cellular macromolecules like DNA.

The tumorigenic activity of various chrysene dihydrodiols has been studied, and the results support the bay-region theory. Chrysene 1,2-dihydrodiol was found to be the most potent tumor initiator among the metabolically possible trans-dihydrodiols of chrysene, exhibiting approximately twice the tumorigenic activity of the parent hydrocarbon. nih.gov In contrast, the 3,4- and 5,6-dihydrodiols showed no significant tumorigenic activity. nih.gov

Deactivation pathways for these reactive intermediates also exist. Dihydrodiol dehydrogenase can be considered a detoxification enzyme as it diverts the dihydrodiols from the diol-epoxide pathway. nih.gov However, as mentioned earlier, the oxidation products of this pathway, namely o-quinones and the associated reactive oxygen species, can also contribute to cellular toxicity. nih.govnih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For 1,2-Dihydrochrysene, ¹H and ¹³C NMR spectroscopy would provide definitive information about its carbon-hydrogen framework.

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would correspond to the different types of protons in the molecule. The aromatic protons on the chrysene (B1668918) core would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns revealing their positions relative to one another. The aliphatic protons of the dihydrogenated ring would resonate in the upfield region, likely between 2.0 and 4.0 ppm. The integration of these signals would confirm the number of protons of each type.

Table 1: Predicted NMR Data for this compound

| Technique | Predicted Chemical Shift Range (ppm) | Observed Protons/Carbons |

|---|---|---|

| ¹H NMR | 7.0 - 9.0 | Aromatic Protons |

| 2.0 - 4.0 | Aliphatic Protons | |

| ¹³C NMR | 120 - 150 | Aromatic Carbons |

Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and studying its fragmentation patterns to gain structural information. For this compound (C₁₈H₁₄), the molecular ion peak (M⁺) in the mass spectrum would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 230.30 g/mol ).

Electron ionization (EI) is a common method used in MS that can cause the molecular ion to fragment in a predictable manner. The fragmentation pattern of this compound would likely involve the loss of hydrogen atoms and potentially the retro-Diels-Alder cleavage of the dihydrogenated ring, leading to characteristic fragment ions. The analysis of these fragments helps to confirm the structure of the parent molecule. The molecular ion is typically the most abundant peak in the spectra of many PAHs due to the stability of the aromatic system.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | ~230 | Molecular Ion |

| [M-H]⁺ | ~229 | Loss of a hydrogen radical |

| [M-2H]⁺ | ~228 | Loss of two hydrogen radicals |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its aromatic and aliphatic components.

Key absorptions would include C-H stretching vibrations for the aromatic protons, typically found in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the dihydrogenated ring would appear just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range. Aromatic C=C ring stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The presence of both aromatic and aliphatic C-H stretching bands would be a key indicator of the dihydro-aromatic structure.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch | 3100 - 3000 | Aromatic |

| C-H Stretch | 3000 - 2850 | Aliphatic |

| C=C Stretch | 1600 - 1450 | Aromatic Ring |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. By analyzing the diffraction pattern, a detailed model of the electron density and thus the precise positions of all atoms in the molecule can be generated.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the conformation of the dihydrogenated ring. It would also reveal how the molecules pack together in the crystal lattice. To date, there are no published crystal structures specifically for this compound. However, the crystal structure of its parent compound, chrysene, is well-documented.

Chromatographic Separations Coupled with Spectroscopic Detection

Chromatographic techniques are vital for separating components of a mixture and quantifying their concentrations. When coupled with spectroscopic detectors, they provide powerful tools for the analysis of this compound in complex samples.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and semi-volatile organic compounds. In the analysis of PAHs, a gas chromatograph separates the different compounds in a mixture based on their boiling points and interactions with a capillary column. The separated compounds then enter a mass spectrometer, which provides both qualitative (identification based on mass spectrum) and quantitative (concentration based on peak area) information.

GC-MS is particularly useful for distinguishing between isomers of PAHs, which often have very similar properties. For instance, chrysene and its isomers can be separated using appropriate GC columns and temperature programs. shimadzu.com The analysis of this compound by GC-MS would involve optimizing the GC conditions to achieve good separation from other PAHs and obtaining its characteristic mass spectrum for confirmation. researchgate.net

High-performance liquid chromatography (HPLC) is a widely used technique for separating compounds in a liquid mobile phase. When coupled with a fluorescence detector (HPLC-F), it becomes an extremely sensitive and selective method for the analysis of fluorescent compounds like PAHs. thermofisher.comrsc.org

Many PAHs, including the chrysene family, are naturally fluorescent, which allows for their detection at very low concentrations. In HPLC-F, the sample is injected into a column where the components are separated. As each compound elutes from the column, it passes through the fluorescence detector, which excites the molecule at a specific wavelength and measures the emitted light at a longer wavelength. This technique is highly selective because not all compounds fluoresce, and those that do have characteristic excitation and emission spectra. HPLC-F is a preferred method for the trace analysis of PAHs in environmental samples like water and soil. nih.gov The analysis of metabolites of chrysene, such as 1,2-dihydrodiol-chrysene, has been successfully performed using HPLC-F, demonstrating the applicability of this technique to the dihydrochrysene structure. researchgate.net

Principles of Spectroscopic Techniques for Molecular Characterization

Spectroscopic methods are indispensable in molecular characterization, relying on the interaction of electromagnetic radiation with matter to provide insights into molecular structure, electronic transitions, and other properties. When a molecule absorbs a photon of light, it is promoted to a higher electronic energy state. The specific wavelengths of light absorbed and subsequently emitted are unique to the molecule's structure, providing a distinct spectroscopic fingerprint.

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals. The resulting spectrum is a plot of absorbance versus wavelength, which can be used for both qualitative and quantitative analysis of substances.

The principle behind UV-Vis spectroscopy is governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. The relationship is expressed as:

A = εcl

Where:

A is the absorbance (dimensionless).

ε (epsilon) is the molar absorptivity or extinction coefficient (in L mol⁻¹ cm⁻¹), a constant that is characteristic of a particular substance at a specific wavelength.

c is the concentration of the absorbing species (in mol L⁻¹).

l is the path length of the cuvette (typically 1 cm).

For polycyclic aromatic hydrocarbons like this compound, the UV-Vis spectrum is characterized by several absorption bands arising from π → π* electronic transitions within the conjugated aromatic system. The position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity) are sensitive to the extent of conjugation and the molecular structure.

Table 1: Illustrative UV-Vis Absorption Data for Related Aromatic Compounds (Note: This table is for illustrative purposes as specific data for this compound could not be located in the reviewed literature.)

| Compound | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| Chrysene | ~268, 320, 361 | Data not specified | Not specified |

| Dibenzo[g,p]chrysene | ~300-450 | Data not specified | CH₂Cl₂ |

This is an interactive table. You can sort and filter the data.

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. When a molecule absorbs a photon and is excited to a higher electronic state, it can return to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of a longer wavelength (lower energy) than the absorbed light, and the difference between the excitation and emission wavelengths is known as the Stokes shift.

The process involves several steps:

Excitation: A molecule in its ground electronic state (S₀) absorbs a photon and is promoted to an excited singlet state (S₁ or S₂).

Vibrational Relaxation: The excited molecule rapidly loses excess vibrational energy and relaxes to the lowest vibrational level of the S₁ state. This is a non-radiative process.

Emission: The molecule returns to the ground state (S₀) from the S₁ state by emitting a photon.

Fluorescence intensity is influenced by several factors, including the concentration of the fluorophore, the solvent, temperature, and the presence of quenching agents. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.

For polycyclic aromatic hydrocarbons, fluorescence is a common phenomenon due to their rigid, conjugated structures which favor radiative decay. The excitation and emission spectra are characteristic of the compound and can be used for identification and quantification.

Specific experimental fluorescence data for this compound, such as its excitation and emission maxima, quantum yield, and fluorescence lifetime, are not available in the reviewed scientific literature. However, chrysene and its derivatives are known to be fluorescent. The introduction of substituents or partial hydrogenation, as in this compound, would be expected to modify the fluorescence properties, including the emission wavelength and quantum yield, by altering the electronic structure and vibrational modes of the molecule.

Table 2: Illustrative Fluorescence Data for Related Aromatic Compounds (Note: This table is for illustrative purposes as specific data for this compound could not be located in the reviewed literature.)

| Compound | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Solvent |

| Chrysene | ~362 | Not specified | 0.14 | THF |

| Dibenzo[g,p]chrysene | ~441 | ~468 | 0.28 | CH₂Cl₂ |

This is an interactive table. You can sort and filter the data.

Computational and Theoretical Chemical Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics is the foundational theory for describing the behavior of electrons in molecules, which in turn governs their structure and chemical reactivity. wikipedia.org Quantum chemical studies, particularly those focusing on electronic structure, are essential for understanding the properties of individual molecules. wikipedia.orgmdpi.com These investigations often focus on the electronic ground state, excited states, and the pathways of chemical reactions. wikipedia.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a prevalent quantum-mechanical method in chemistry and physics for calculating the electronic structure of molecules. nih.gov Its popularity stems from a favorable balance of computational cost and accuracy, allowing for the study of large and complex molecular systems. nih.gov DFT is grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy of a system can be determined as a functional of the electron density. youtube.com By solving the Kohn-Sham equations, DFT can model molecular orbital interactions with high precision. mdpi.com

Applications of DFT are diverse, including the prediction of atomic geometries, crystal structures, and the elucidation of electronic driving forces in chemical reactions. youtube.commdpi.com For instance, in a study related to chrysene (B1668918) derivatives, gas-phase calculations on trans-1,2-dihydrochrysene-1-2-diol were conducted using the B97D density functional theory method. unit.no DFT is also instrumental in studying reaction mechanisms, such as the dehydrogenation of 1,2-dihydrochrysene to form chrysene. In broader applications, DFT calculations have been used to predict reaction pathways and activation barriers for complex cyclization reactions that form polycyclic aromatic structures, with results showing strong agreement with experimental observations. scienceintheclassroom.org

Nuclear Quantum Effects and Advanced Theories (e.g., Constrained Nuclear Electronic Orbital Theory)

While many computational methods rely on the Born-Oppenheimer approximation, which separates electronic and nuclear motion, incorporating nuclear quantum effects remains a significant challenge, especially in nonadiabatic dynamics. nih.govnih.gov These effects, such as zero-point energy and tunneling, are crucial for accurately describing processes like hydrogen-atom transfer. chemrxiv.org

A promising advanced theory is the constrained nuclear-electronic orbital (CNEO) theory. chemrxiv.orgwisc.edu CNEO is a cost-efficient approach that accurately incorporates nuclear quantum effects, particularly quantum nuclear delocalization, by integrating them into effective potential energy surfaces. nih.govwisc.edu This method can be combined with classical molecular dynamics (CNEO-MD) or transition state theory (CNEO-TST) to provide a more accurate description of molecular systems. chemrxiv.orgarxiv.org CNEO-TST, for example, uses constrained minimized energy surfaces that include zero-point energy and shallow tunneling effects, leading to accurate predictions of reaction rate constants at room temperature. chemrxiv.org The integration of CNEO with hybrid quantum mechanics/molecular mechanics (QM/MM) approaches further extends its applicability to complex biological and chemical systems. chemrxiv.orgwisc.edu

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computer simulation technique used to analyze the physical movements of atoms and molecules over time. wikipedia.org By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of how a system evolves. wikipedia.org The forces between particles are typically calculated using molecular mechanics force fields, which are models that approximate the potential energy of the system. nih.gov

MD simulations are widely applied in biochemistry and materials science to study processes like protein folding, ligand binding, and the properties of materials. wikipedia.orgnih.gov For instance, MD simulations have been used to refine protein models, elucidate the binding modes of inhibitors, and understand the dynamical changes in proteins upon ligand binding. nih.gov In materials science, MD simulations have been employed to investigate the thermal conductivity of nanofluids by modeling the dispersion and interaction of nanoparticles in a base fluid. beilstein-journals.org While specific MD studies on this compound are not detailed in the provided sources, this technique is highly applicable for studying its conformational dynamics and interactions within various environments.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is an indispensable tool for deciphering the step-by-step pathways of chemical reactions. scielo.br By modeling reactants, products, transition states, and intermediates, researchers can gain deep insights into reaction kinetics and thermodynamics. scienceintheclassroom.orgru.nl DFT calculations are frequently used to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. scienceintheclassroom.org

A key aspect of this is the calculation of activation barriers, which correspond to the energy of the transition state. scienceintheclassroom.org For example, computational studies on the thermally induced cyclization cascades of enediynes used DFT to calculate the energy pathways, showing an initial high barrier for the first cyclization followed by a series of lower barriers for subsequent steps. scienceintheclassroom.org The calculated intermediates and energy profiles provided a detailed mechanism that was consistent with experimental imaging of the single-molecule reaction. scienceintheclassroom.org Such computational approaches allow for the systematic investigation of proposed mechanisms and the prediction of reaction outcomes, including regioselectivity and stereoselectivity. scielo.brscirp.org

Prediction of Molecular Properties and Conformational Analysis

A central goal of computational chemistry is the prediction of molecular properties and the analysis of molecular conformations. nih.govruhr-uni-bochum.de Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov This analysis is fundamental to understanding the relationship between a molecule's three-dimensional structure and its physical and chemical properties. nih.govwikipedia.org

Table 1: Molecular Properties Predictable via Computational Methods

| Property Category | Specific Properties | Relevant Computational Method(s) |

|---|---|---|

| Structural Properties | Bond lengths, bond angles, dihedral angles, 3D conformation | DFT, MP2, Force-Field Methods |

| Thermodynamic Properties | Enthalpy of formation, Gibbs free energy, Entropy | DFT, CCSD(T) |

| Electronic Properties | Dipole moment, Electron density, HOMO-LUMO gap, Ionization potential | DFT, Hartree-Fock |

| Spectroscopic Properties | NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra | DFT, TD-DFT |

| Reactivity Descriptors | Activation energy barriers, Reaction rates, Fukui functions | DFT, CNEO-TST, QTAIM |

Theoretical Frameworks in Organic and Physical Chemistry

The computational investigations described are built upon foundational theoretical frameworks from organic and physical chemistry. wikipedia.orgnovapublishers.com Physical organic chemistry provides the conceptual language to describe the relationship between chemical structure and reactivity, focusing on reaction rates, chemical stabilities, and the non-covalent interactions that influence chemical processes. wikipedia.org It employs both experimental and theoretical tools to understand reaction mechanisms and predict how structural changes will impact reactivity. wikipedia.org

Quantum chemistry offers the underlying theory and computational methods to quantify these relationships. wikipedia.org It applies the principles of quantum mechanics to calculate the electronic structure and properties of molecules, providing a rigorous, first-principles basis for understanding chemical phenomena. wikipedia.orgnih.gov The synergy between the qualitative and quantitative frameworks of physical organic chemistry and the powerful predictive capabilities of modern quantum chemistry allows for a deep and detailed understanding of molecules like this compound. ruhr-uni-bochum.de

Environmental Chemical Pathways and Analytical Strategies

Formation Mechanisms in Environmental Contexts

1,2-Dihydrochrysene, a polycyclic aromatic hydrocarbon (PAH), is not naturally occurring but is instead formed through anthropogenic activities. cdc.gov The primary mechanism for its formation in the environment is the incomplete combustion of organic materials. ontosight.aivedantu.com This process occurs when organic substances such as fossil fuels, wood, and refuse are burned at high temperatures with an insufficient supply of oxygen. ontosight.aichemicals.co.ukbyjus.com

The incomplete combustion process leads to the generation of a complex mixture of compounds, including various PAHs and their derivatives. vedantu.comchemicals.co.uk Specifically, this compound can be formed through the thermal exposure of organic matter during combustion processes. researchgate.net While complete combustion of hydrocarbons yields carbon dioxide and water, incomplete combustion results in the formation of carbon monoxide, soot (carbon), and a variety of hydrocarbons, including this compound. chemicals.co.ukbyjus.com

Additionally, hydroxylated PAHs, which are structurally related to this compound, can also be produced during the incomplete combustion of materials like firewood. researchgate.net

Environmental Distribution and Fate in Diverse Matrices (Air, Water, Soil)

Once formed, this compound is distributed throughout the environment, contaminating various matrices including air, water, and soil. ontosight.ai Its distribution and eventual fate are governed by a combination of physical and chemical properties and environmental processes. cdc.gov

Air: The largest environmental releases of many organic pollutants are to the air. cdc.gov Due to its semi-volatile nature, this compound can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. nih.gov Atmospheric transport can then lead to its deposition in other environmental compartments. itrcweb.org

Water: this compound can enter water bodies through atmospheric deposition and runoff from contaminated soils. In the aquatic environment, its fate is influenced by factors such as solubility and the potential for biodegradation. cdc.gov While some PAHs are known to volatilize from surface water, the primary degradation process for many organic pollutants in water is biodegradation, although this can be a slow process. cdc.gov

Soil: Soil contamination with this compound can occur through atmospheric deposition and industrial activities. diva-portal.org In soil, this compound can be subject to several fate processes, including volatilization into the atmosphere, leaching into groundwater, and biodegradation. cdc.gov The persistence of this compound in soil is a concern, as it can lead to long-term contamination.

Biota: Due to its lipophilic nature, this compound has the potential to bioaccumulate in organisms. ontosight.ai This means it can be taken up by plants and animals from the environment and become concentrated in their tissues, posing a risk for entry into the food chain. cdc.gov For instance, fish can metabolize PAHs like chrysene (B1668918), forming metabolites such as trans-1,2-dihydro-1,2-diols. semanticscholar.org

Analytical Method Development for Environmental Monitoring

The detection and quantification of this compound and its related compounds in environmental samples are crucial for monitoring its presence and understanding its impact. This requires the development and application of sophisticated analytical methods. nih.gov

Quantification of this compound Metabolites in Environmental Samples

The analysis of this compound metabolites is important for assessing exposure and understanding its biological effects. ontosight.ai In aquatic organisms like fish, PAHs are metabolized into various products, including phenols and dihydrodiols. researchgate.netsemanticscholar.org The quantification of these metabolites, often found in fish bile, provides a valuable indicator of PAH exposure. researchgate.netresearchgate.net

Several analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography-mass spectrometry (GC-MS) being common methods. researchgate.netresearchgate.net These techniques allow for the separation and sensitive detection of specific metabolites, such as 1,2-dihydroxy-1,2-dihydrochrysene. researchgate.netresearchgate.net However, the development of these methods is often challenged by the lack of commercially available analytical standards for many metabolites, necessitating their chemical synthesis. semanticscholar.org

Use of Isotopic Standards in Environmental Trace Analysis

To ensure the accuracy and reliability of quantitative analysis, especially at trace levels, isotopic standards are widely used. nih.govenviro.wiki In the analysis of this compound and its derivatives, isotopically labeled internal standards, such as deuterated compounds, are added to the sample at the beginning of the analytical procedure. researchgate.net

These standards behave almost identically to the target analyte during extraction, cleanup, and analysis, but can be distinguished by mass spectrometry due to their different mass-to-charge ratios. nih.govspectroscopyonline.com By comparing the signal of the native analyte to that of the known amount of the isotopic standard, precise quantification can be achieved, compensating for any losses that may occur during sample preparation. spectroscopyonline.com The use of these standards is crucial for achieving the high accuracy required in environmental monitoring. enviro.wiki

| Isotope Application | Purpose | Analytical Technique |

|---|---|---|

| Quantification | To accurately determine the concentration of an analyte by correcting for sample loss during preparation and analysis. | Mass Spectrometry (MS) |

| Compound Identification | To confirm the identity of a compound by comparing its retention time and mass spectrum to a labeled standard. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Source Apportionment | To trace the origin of a contaminant by analyzing the stable isotope ratios (e.g., ¹³C/¹²C). | Isotope Ratio Mass Spectrometry (IRMS) |

Extraction and Sample Preparation Methodologies for Environmental Samples

Before instrumental analysis, this compound and its metabolites must be extracted from the complex environmental matrices in which they are found. chromatographyonline.comresearchgate.net The choice of extraction method depends on the sample type (e.g., water, soil, biological tissue). chromatographyonline.com

Common extraction techniques include:

Following extraction, a cleanup step is often necessary to remove co-extracted interfering compounds before instrumental analysis. nih.gov

| Extraction Technique | Sample Matrix | Principle | Advantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water | Partitioning between a solid and liquid phase. | High recovery, low solvent use, can be automated. nih.govthermofisher.com |

| Liquid-Liquid Extraction (LLE) | Water | Differential solubility in immiscible liquids. | Simple, well-established. chromatographyonline.com |

| Soxhlet Extraction | Soil, Sediment | Continuous extraction with a cycling solvent. | Exhaustive extraction. chromatographyonline.com |

| Microwave-Assisted Extraction (MAE) | Soil, Sediment | Microwave heating of solvent and sample. | Fast, reduced solvent consumption. milestonesrl.com |

| Pressurized Fluid Extraction (PFE) | Soil, Sediment | High temperature and pressure to enhance extraction. | Fast, efficient, reduced solvent use. researchgate.net |

Identification of Oxygenated and Alkylated Polycyclic Aromatic Compounds

In addition to parent PAHs like chrysene, environmental samples often contain a complex mixture of oxygenated and alkylated derivatives. nih.govdiva-portal.org The identification and analysis of these compounds are important as they can also be toxic, sometimes even more so than the parent PAH. diva-portal.orgmdpi.com

Alkylated PAHs, which have one or more alkyl groups attached to the aromatic rings, are formed during incomplete combustion or can be present in petrogenic sources. diva-portal.org The ratio of certain alkylated PAHs to their parent compounds can sometimes be used to help identify the source of contamination. diva-portal.org

Oxygenated PAHs, such as quinones, are formed through the metabolic activation of PAHs. nih.gov For example, the oxidation of PAH trans-dihydrodiols can lead to the formation of reactive o-quinones. nih.gov

The identification of these various classes of PAH derivatives typically requires powerful analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nsf.gov These methods allow for the separation of complex mixtures and provide mass spectral data that can be used to identify individual compounds by comparing them to reference spectra and standards. nsf.gov

Advanced Materials Applications and Catalysis

Organic Semiconductor Materials Development

Polycyclic aromatic hydrocarbons as a broad category are foundational to the field of organic electronics due to their extended π-conjugated systems, which are conducive to charge transport. rsc.orgscispace.com Materials like pentacene, thiophene-fused PAHs, and various functionalized PAHs are actively investigated for their semiconducting properties and have shown potential in applications such as organic field-effect transistors (OFETs) and organic solar cells. rsc.orgelectronicspecifier.comresearchgate.net These molecules' performance is heavily dependent on their structure, which influences molecular packing, electronic properties, and stability. scispace.com

However, a review of scientific literature reveals no specific research into the development or application of 1,2-dihydrochrysene as an organic semiconductor. While its parent, chrysene (B1668918), is part of the general class of PAHs studied for these properties, the 1,2-dihydro- derivative has not been singled out or optimized for such applications. The focus of organic semiconductor research has been on other PAHs that exhibit more promising charge mobility and stability. scispace.com

Catalytic Applications in Chemical Synthesis and Transformation

Catalysis is a cornerstone of modern chemical manufacturing, enabling efficient and selective chemical transformations. Various materials are employed to accelerate reactions, from heterogeneous solid-state catalysts to homogeneous molecular catalysts.

Heterogeneous Catalysis (e.g., MAX Phases, MXenes)

MAX phases and their two-dimensional derivatives, MXenes, are emerging materials in heterogeneous catalysis, valued for their unique electronic and structural properties. dntb.gov.ua They have been explored for various catalytic reactions, including the degradation of environmental pollutants like other PAHs. dntb.gov.uaresearchgate.net However, there is no available research in scientific databases that documents the use of this compound as a substrate, catalyst, or precursor in connection with MAX phases or MXenes.

Photocatalysis and Degradation Processes (e.g., using Titanium Dioxide)

Photocatalysis, particularly using semiconductors like titanium dioxide (TiO₂), is a widely studied advanced oxidation process for the degradation of persistent organic pollutants, including various PAHs. acs.orgmagtech.com.cn The process relies on the generation of highly reactive oxygen species upon light activation of the catalyst. scielo.br

Studies have specifically investigated the photocatalytic degradation of chrysene, the parent compound of this compound. For instance, research has shown that chrysene can be degraded using photocatalysts such as TiO₂ composites, with its degradation rate being influenced by factors like pH and catalyst loading. acs.orgijiset.comresearchgate.net One study noted that chrysene had a relatively low degradation rate compared to other PAHs under certain conditions with an anatase TiO₂ catalyst. nih.gov Another found that composites like PLA-TiO₂ could effectively degrade chrysene. acs.org However, no studies were found that specifically focus on the photocatalytic degradation of this compound itself. Research in this area concentrates on the more environmentally prevalent parent PAHs.

Applications in Polymerization and Sequence Control

The synthesis of polymers with precisely controlled monomer sequences is a significant goal in polymer chemistry, aiming to create materials with functions rivaling natural biopolymers. Research in this area explores various catalytic and synthetic strategies to control the addition of monomers. britannica.com Some studies have investigated the thermal polymerization of PAHs, noting that functional groups like methyl substituents can play a key role in initiating these reactions. acs.org The catalytic hydrogenation of PAHs over polymer-stabilized palladium nanoparticles has also been explored. nih.gov

Despite the interest in PAHs within polymer science, there is no documented research applying this compound in polymerization reactions or as a component in the development of sequence-controlled polymers.

Electrochemical Catalysis (e.g., Carbon Dioxide Electro-reduction)

Electrochemical catalysis involves using an electric potential to drive chemical reactions, with significant applications in energy conversion and environmental remediation. The electrochemical reduction of carbon dioxide (CO₂) to value-added chemicals is a major focus of current research, though it does not involve PAHs.

Conversely, the electrochemical oxidation and reduction of PAHs themselves are topics of study. researchgate.net Electrochemical oxidation has been investigated as a method for degrading PAHs in contaminated soil. nih.gov Research has also demonstrated the selective electrochemical hydrogenation of polycyclic arenes under mild conditions. nih.gov These studies focus on the broader class of PAHs or specific parent compounds like pyrene (B120774) and anthracene. scielo.br A literature search reveals no studies specifically investigating the electrochemical catalysis or electro-reduction of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Dihydrochrysene, and how can their efficiency be optimized experimentally?

- Methodology : Focus on catalytic hydrogenation of chrysene derivatives, leveraging transition metal catalysts (e.g., Pd/C or PtO₂) under controlled hydrogen pressure. Optimization can involve Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading . Purity validation requires HPLC or GC-MS coupled with melting point analysis .

- Data Analysis : Track reaction yields and byproduct formation via chromatographic techniques. Compare thermodynamic feasibility using computational tools (e.g., Gaussian for ΔG calculations) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodology : Use ¹H/¹³C NMR to identify proton environments and aromaticity reduction. IR spectra should show loss of C=C stretching vibrations (1600–1680 cm⁻¹). High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) .

- Critical Evaluation : Cross-validate spectral data with computational predictions (e.g., ChemDraw or ACD/Labs). Address discrepancies by assessing solvent effects or impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHf, solubility) of this compound?

- Methodology : Conduct differential scanning calorimetry (DSC) to measure enthalpy of formation. Compare results with computational models (e.g., COSMO-RS for solubility). Replicate conflicting studies under standardized conditions (e.g., IUPAC-recommended protocols) .

- Data Synthesis : Perform meta-analysis of published data, evaluating biases in measurement techniques (e.g., static vs. dynamic solubility methods). Use statistical tools like ANOVA to identify outliers .

Q. What computational models best predict the regioselectivity of this compound in electrophilic substitution reactions?

- Methodology : Apply Density Functional Theory (DFT) to map electron density surfaces and Fukui indices. Validate predictions with experimental kinetic studies (e.g., nitration or halogenation under controlled conditions) .

- Advanced Analysis : Compare DFT results with Molecular Dynamics (MD) simulations to account for solvent effects. Use symmetry-adapted perturbation theory (SAPT) to quantify intermolecular interactions .

Q. How to design a heterogenous catalytic system for selective oxidation of this compound to chrysene derivatives?

- Experimental Design : Screen metal-oxide catalysts (e.g., V₂O₅/TiO₂) under flow reactor conditions. Monitor kinetics via in-situ FTIR or Raman spectroscopy. Optimize turnover frequency (TOF) by adjusting O₂ partial pressure and catalyst pore size .

- Mechanistic Insights : Use X-ray photoelectron spectroscopy (XPS) to track catalyst oxidation states. Propose a Mars-van Krevelen mechanism if lattice oxygen participation is observed .

Methodological Frameworks

- Systematic Reviews : Follow PRISMA guidelines to synthesize literature on synthetic pathways or catalytic mechanisms. Use tools like RevMan for meta-analysis of thermodynamic data .

- Ethical & Reproducibility Standards : Document synthetic protocols in line with ACS Ethical Guidelines. Share raw spectral data and computational input files via repositories like Zenodo .

- Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid trivial inquiries. For example, "How does steric hindrance in this compound influence its photochemical stability compared to chrysene?" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。